![molecular formula C11H20BrNO3 B15304828 tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to form tert-butyl esters . Another approach includes the use of palladium-catalyzed cross-coupling reactions with aryl halides .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods such as solvent-free N-Boc deprotection using hydrogen chloride gas . These methods are designed to be efficient and environmentally friendly, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tert-butyl hydroperoxide, and hydrogen chloride gas. Reaction conditions often involve specific solvents such as 1,4-dioxane and bases like cesium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides can yield N-Boc-protected anilines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is used in the synthesis of various organic compounds, including tetrasubstituted pyrroles . It serves as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications in industrial processes are driven by its reactivity and stability.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets such as enzymes. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This interaction disrupts normal enzyme function and can have therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate and tert-butanesulfinamide . These compounds share structural similarities, such as the presence of a tert-butyl group and a carbamate moiety.
Uniqueness
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is unique due to its specific combination of functional groups, including the bromine atom and the oxopentan-3-yl moiety
Eigenschaften
Molekularformel |
C11H20BrNO3 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m1/s1 |
InChI-Schlüssel |
DGTXYSZASJZJJK-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



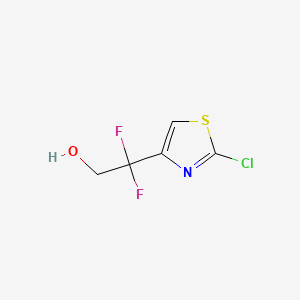
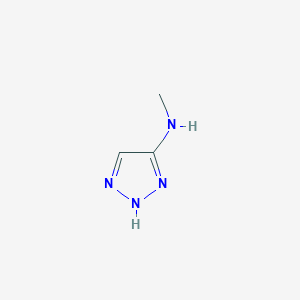
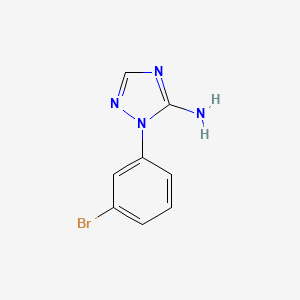
![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)


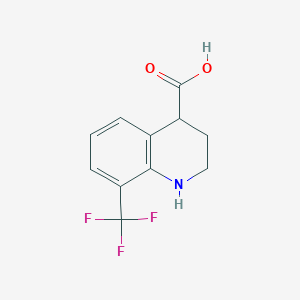


![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
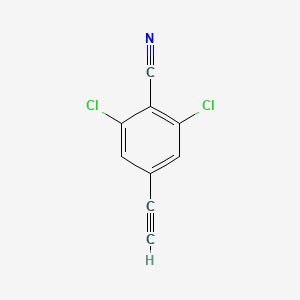
![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)
